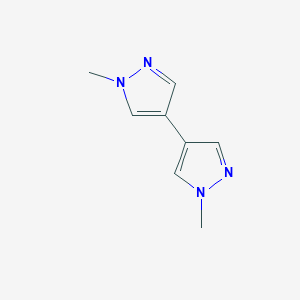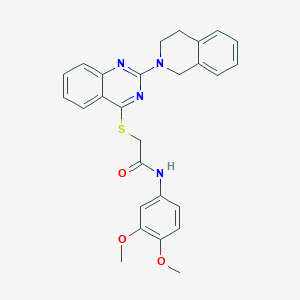
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound is detailed in the Journal of Medicinal Chemistry . The synthetic procedures and characterization of intermediates are provided in the supporting information .Molecular Structure Analysis
The molecular structure of this compound is based on a quinazoline scaffold . It includes a 3,4-dihydroisoquinolin-2(1H)-yl group and a 3,4-dimethoxyphenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are detailed in the supporting information of the Journal of Medicinal Chemistry .Aplicaciones Científicas De Investigación
Antitumor Activity
A study by Ibrahim A. Al-Suwaidan et al. (2016) discussed the synthesis and evaluation of novel 3-benzyl-substituted-4(3H)-quinazolinones, which demonstrated significant broad-spectrum antitumor activity. These compounds were found to be potent against various cancer cell lines, with some showing selective activities towards CNS, renal, and breast cancer cell lines. Molecular docking studies indicated their potential mechanism of action through inhibition of specific kinase activities.
Analgesic and Anti-Inflammatory Activities
The synthesis and biological evaluation of compounds related to dihydroisoquinolinyl quinazolinones were reported by A. S. Yusov et al. (2019). These compounds exhibited significant analgesic effects comparable to sodium metamizole and showed anti-inflammatory effects in a carrageenan model.
α1-Adrenoreceptor Antagonism
Sahar Mahmoud Abou-Seri et al. (2011) developed quinazolinone-arylpiperazine derivatives as promising α1-adrenoceptor antagonists, demonstrating hypotensive activity in normotensive cats and α1-blocking activity in isolated thoracic aortic rings of rats. These findings suggest their potential application in treating conditions associated with α1-adrenergic receptors, such as hypertension.
Antihypoxic and Antimicrobial Activity
Research by A. G. Mikhailovskii et al. (2020) on (Z)-2-(2-Arylhydrazono)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetamides showed that these compounds have analgesic, antihypoxic, and slight antimicrobial activities. This versatility highlights the potential of structurally related compounds for diverse therapeutic applications.
Structural and Fluorescence Properties
A study on the structural aspects of amide-containing isoquinoline derivatives by A. Karmakar et al. (2007) revealed interesting findings on their interaction with acids and their ability to form gels and crystalline structures. These compounds exhibited enhanced fluorescence properties upon certain treatments, indicating potential applications in material science and molecular imaging.
Mecanismo De Acción
Safety and Hazards
The safety and hazards of this compound are not explicitly mentioned in the available resources. As it is a research product, it is not intended for human or veterinary use.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)quinazolin-4-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-33-23-12-11-20(15-24(23)34-2)28-25(32)17-35-26-21-9-5-6-10-22(21)29-27(30-26)31-14-13-18-7-3-4-8-19(18)16-31/h3-12,15H,13-14,16-17H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBONAJPXMDDUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCC5=CC=CC=C5C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
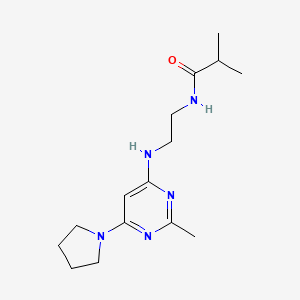

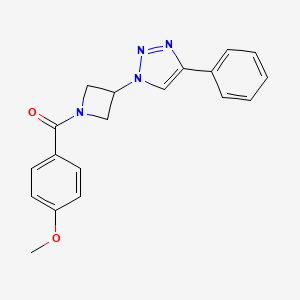
![N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2637661.png)

![methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2637663.png)

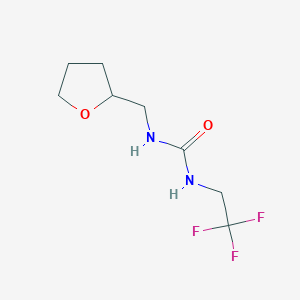
acetyl]amino}benzoate](/img/structure/B2637667.png)
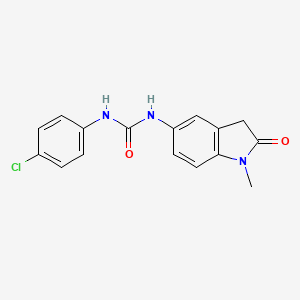

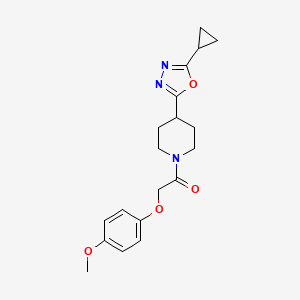
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide](/img/structure/B2637678.png)
